Sodium peroxide

Übersicht

Beschreibung

Synthesis Analysis

While direct references to the synthesis of sodium peroxide in recent literature are sparse, the synthesis of hydrogen peroxide and related compounds offers valuable insights. For example, research on the direct synthesis of hydrogen peroxide from plasma-water interactions highlights innovative methods that might inform this compound synthesis processes. This method, significant for its green chemistry approach, involves atmospheric pressure plasma-water interactions and has implications for the synthesis of related peroxides (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound, while not directly analyzed in the provided papers, can be inferred from studies on similar compounds. For instance, the synthesis of peroxide-modified sodium titanate materials emphasizes the role of hydrogen peroxide as a mineralizer, potentially offering insights into the structural aspects of this compound and its interaction with metal ions (Yang et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, primarily as a strong oxidizing agent. Although specific reactions involving Na2O2 are not detailed in the selected research summaries, the role of peroxides in enhancing metal ion sorption and catalyzing reactions is well documented. For example, the use of hydrogen peroxide in the synthesis of metal oxide-based nanopowders demonstrates the reactive properties of peroxides in generating nanomaterials (Kim, Kim, & Ahn, 2010).

Physical Properties Analysis

Research on this compound's physical properties, such as its phase, crystallinity, and morphology, can be extrapolated from studies on related compounds. The influence of this compound during the synthesis of SiO2 from rice husk illustrates the impact of Na2O2 on the catalytic activity and final product morphology, indicating its role in determining the physical characteristics of synthesized materials (Sastré-Hernández et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity, oxidation potential, and role in catalysis, are crucial for its applications in synthesis and environmental remediation. The study on the electrochemical synthesis of H2O2 and Na2S2O8 using a redox reservoir paired with independent half-reactions provides insight into the modular and on-demand synthesis of peroxides, showcasing the versatility and efficiency of these compounds in chemical reactions (Wang et al., 2020).

Wissenschaftliche Forschungsanwendungen

Wastewater Treatment : Sodium peroxide is used in microwave-ultraviolet catalyzed oxidation systems for treating wastewater. This system is effective in degrading toxic organic contaminants in wastewater, with a strong adaptability to anions and a wide range of pH applications (Zuo et al., 2020).

Plant Stress Responses : In a study focusing on plant responses under dehydration stress, this compound, among other compounds, was used to understand the physiological and biochemical responses of plants (Gupta Deepti Bhushan, 2020).

Dental Applications : this compound is used in internal bleaching of discolored teeth. The depletion rate of hydrogen peroxide from this compound bleaching agents was studied to determine the effectiveness and duration of the bleaching process (Tran et al., 2017).

Refractory and Mineral Analysis : this compound serves as a flux in refractory and mineral analysis, where its rate of attack on various types of crucibles and its influence on assay impurities was critically examined (Belcher, 1963).

Hydrogen Production : It's used in the production of hydrogen from solid sodium borohydride with hydrogen peroxide decomposition reaction, especially for fuel cell-based air-independent propulsion systems in space and underwater applications (Kim, 2010).

Chemical Education : this compound is used in an inquiry-based laboratory exercise to determine its chemical composition, particularly in educational settings like high school or introductory college chemistry courses (Wada & Koga, 2013).

Soil Remediation : Used in percarbonate-based advanced oxidation processes for the remediation of organic compounds in contaminated water or soil, this compound offers an eco-friendly and economical solution (Liu et al., 2021).

Organic Synthesis : this compound is also employed as a hydrogen peroxide source for organic synthesis processes (Ando et al., 1986).

Wirkmechanismus

Target of Action

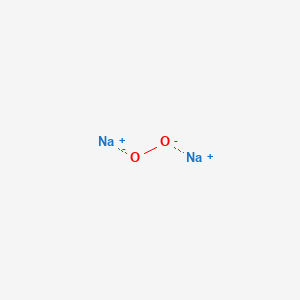

Sodium peroxide (Na2O2) is an inorganic compound that primarily targets water molecules . It is a strong base and a powerful oxidizing agent .

Mode of Action

This compound reacts exothermically and rapidly, or even explosively, with water to form a strong base (sodium hydroxide, NaOH) and oxygen (O2) . This reaction is represented by the equation:

Na2O2+2H2O→2NaOH+H2O2Na_2O_2 + 2H_2O \rightarrow 2NaOH + H_2O_2Na2O2+2H2O→2NaOH+H2O2

. The hydrogen peroxide thus formed decomposes rapidly in the ensuing basic solution, producing water and oxygen .Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis reaction with water. This reaction results in the formation of sodium hydroxide and hydrogen peroxide . Hydrogen peroxide is a reactive oxygen species that is widely generated in many biological systems and mediates various physiological and biochemical processes .

Pharmacokinetics

This compound reacts vigorously with water, and large amounts can react explosively .

Result of Action

The reaction of this compound with water results in the formation of sodium hydroxide and hydrogen peroxide . Sodium hydroxide is a strong base that can neutralize acids, while hydrogen peroxide can act as an oxidizing or reducing agent . The hydrogen peroxide formed decomposes rapidly in the ensuing basic solution, producing water and oxygen .

Action Environment

The action of this compound is highly dependent on the presence of water, as it reacts vigorously, and sometimes explosively, with water . Environmental factors such as temperature and the presence of other substances can also influence the reaction. For example, this compound can react with iodine vapor to give the iodate and periodate, with carbon at 300°C to give the carbonate, and with nitrogen (II) oxide to give the nitrate .

Safety and Hazards

Eigenschaften

IUPAC Name |

disodium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUVRDFDKPNGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

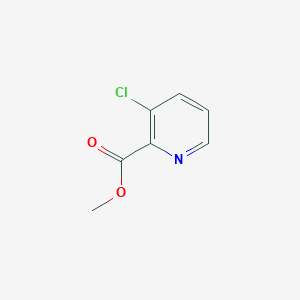

[O-][O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O2 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061660 | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.978 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium peroxide appears as a yellow-white to yellow granular solid. Mixtures with combustible material are readily ignited by friction, heat, or contact with moisture. May vigorously decompose under prolonged exposure to heat, causing the rupture of the containers., White to pale-yellow granules; [CHEMINFO MSDS], YELLOW-TO-WHITE POWDER. | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

657 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOLUBLE IN ACID; INSOLUBLE IN ALKALI, Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water, Solubility in water: reaction | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.805 @ 20 °C, 2.8 g/cm³ | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellowish-white, granular powder, WHITE POWDER TURNING YELLOW ON EXPOSURE TO ATMOSPHERE, Yellowish-white powder turns yellow when heated, Pale yellow solid | |

CAS RN |

1313-60-6 | |

| Record name | SODIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1516 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium peroxide (Na2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PEROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1606 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

460 °C, decomp | |

| Record name | SODIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does sodium peroxide interact with plutonium dioxide (PuO₂)?

A1: this compound effectively oxidizes and dissolves refractory plutonium dioxide ([1], [], []). This interaction forms soluble sodium plutonate (Na₂PuO₄) at lower temperatures and a mixture of soluble neptunium (VI) and (VII) species at higher temperatures ([28]).

Q2: Can this compound decompose organic materials?

A2: Yes, this compound exhibits strong oxidizing capabilities towards organic materials ([14], []). For instance, it can be used to decompose graphite in plutonium-containing residues, facilitating the recovery of plutonium ([28]).

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula Na₂O₂ and a molecular weight of 77.98 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound formation in batteries?

A4: Yes, researchers utilize X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to analyze the discharge products in sodium-air batteries and identify the presence of this compound ([29]).

Q5: Is this compound compatible with platinum crucibles?

A5: While this compound can be used in platinum crucibles for some fusions, direct contact at high temperatures can lead to crucible attack. Using a liner of boric oxide and a portion of sodium oxide, with the remaining sodium oxide introduced as this compound mixed with the sample, can mitigate this ([35]).

Q6: Can alumina crucibles be used as an alternative for this compound fusions?

A6: Yes, alumina crucibles offer a viable alternative to platinum for this compound fusions, particularly when analyzing samples like ferro-chrome and ferro-niobium, which might attack platinum ([35]).

Q7: Does this compound exhibit catalytic activity in any chemical reactions?

A7: While not traditionally considered a catalyst, this compound's strong oxidizing power can facilitate reactions. For instance, it enhances the oxidation of proline to pyrrole, a process further catalyzed by copper sulfate ([39]).

Q8: How is this compound utilized in analytical chemistry?

A9: this compound serves as a powerful oxidizing agent for the digestion of various geological and environmental samples ([3], [], [], [], [], [], [], [], [], [], []). This fusion process breaks down refractory minerals, converting analytes into soluble forms for subsequent analysis using techniques like ICP-AES and ICP-MS.

Q9: Have computational methods been employed to study this compound in the context of sodium-air batteries?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate charge transport mechanisms in this compound ([10], []). These studies reveal that charge transport likely occurs through the diffusion of hole polarons, with calculated activation energies for electron and hole polarons.

Q10: How does the presence of this compound impact the performance of sodium-air batteries compared to sodium superoxide?

A11: While this compound theoretically offers higher energy density, sodium superoxide often forms preferentially during discharge ([1], []). This preference for superoxide formation might stem from its potentially higher conductivity compared to the insulating nature of this compound ([10]).

Q11: What analytical techniques are used to quantify elements after this compound fusion?

A13: Inductively coupled plasma atomic emission spectrometry (ICP-AES) and inductively coupled plasma mass spectrometry (ICP-MS) are commonly used to quantify elements after this compound fusion ([3], [], [], [], [], [], [], [], [], []).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)

![(2E,4E,6E,8E,10E)-N'-[(2S)-1-[[(4'R,6S,11aS)-4'-methyl-1'-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]-1,3,7-trioxospiro[5,6,9,10,11,11a-hexahydropyrrolo[1,2-e][1,5]oxazonine-2,2'-pyrrolidine]-6-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B49730.png)